1,3-Dicyclohexylimidazolidine-2,4,5-trione
Overview
Description
1,3-Dicyclohexylimidazolidine-2,4,5-trione is an organic compound with the molecular formula C15H22N2O3.
Preparation Methods
1,3-Dicyclohexylimidazolidine-2,4,5-trione can be synthesized through the oxidative cleavage of 1,3-dicyclohexyl-(3-oxo-2,3-dihydro-benzofuran-2-yl)imidazolidine-2,4-dione. The compound is obtained as a by-product during this reaction . The crystallization process involves dissolving the compound in ethanol and then cooling the solution to 253K .
Chemical Reactions Analysis
1,3-Dicyclohexylimidazolidine-2,4,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbodiimides and α-ketoacids . The major products formed from these reactions are parabanic acids and their derivatives .
Scientific Research Applications
1,3-Dicyclohexylimidazolidine-2,4,5-trione has several scientific research applications. It is used in the synthesis of parabanic acid derivatives, which have potential biological applications . The compound is also studied for its crystallographic properties and its ability to form supramolecular chains through weak interactions .
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylimidazolidine-2,4,5-trione involves its ability to form weak interactions with other molecules, leading to the formation of supramolecular chains . These interactions are mediated by van der Waals forces and play a crucial role in the compound’s crystallographic properties .
Comparison with Similar Compounds
1,3-Dicyclohexylimidazolidine-2,4,5-trione can be compared with other similar compounds such as parabanic acid and its derivatives. While parabanic acid is known for its biological applications, this compound is unique in its ability to form supramolecular chains and its crystallographic properties . Other similar compounds include 3-substituted-5,5-dichlorooxazolidine-2,4-diones, which are obtained from the reaction of alkyl, aryl, and benzyl isocyanates with oxalyl chloride .
Properties
IUPAC Name |
1,3-dicyclohexylimidazolidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-13-14(19)17(12-9-5-2-6-10-12)15(20)16(13)11-7-3-1-4-8-11/h11-12H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVNURXOPBKIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=O)N(C2=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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